8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
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Description
“8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide” is a chemical compound with the CAS Number: 2287335-43-5 . It has a molecular weight of 337.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO.BrH/c1-7-6-13-3-2-8-4-10 (12)11 (14)5-9 (7)8;/h4-5,7,13-14H,2-3,6H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the web search results.Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
Mechanism of Action
Target of Action
The primary target of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, also known as SKF-83566, is the D1-like dopamine receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
SKF-83566 acts as an antagonist at the D1-like dopamine receptor . It binds to the receptor and prevents the binding of dopamine, thereby inhibiting the receptor’s function . Additionally, SKF-83566 can act as a weak competitive antagonist at the vascular 5-HT2 receptor .
Biochemical Pathways
The antagonistic action of SKF-83566 on the D1-like dopamine receptor affects the dopaminergic pathways in the brain. By blocking the activity of these receptors, SKF-83566 can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal signaling .
Result of Action
The antagonistic action of SKF-83566 on the D1-like dopamine receptor can lead to a variety of molecular and cellular effects. For instance, it can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal signaling . This can potentially influence behaviors and physiological functions associated with the dopaminergic system, such as motor control, cognition, and reward.
Properties
IUPAC Name |
8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.BrH/c1-7-6-13-3-2-8-4-10(12)11(14)5-9(7)8;/h4-5,7,13-14H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFOTLLBCYFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=CC(=C(C=C12)O)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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